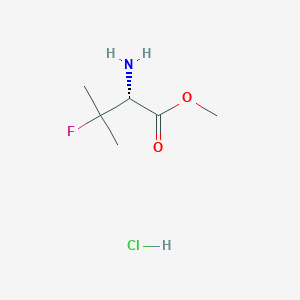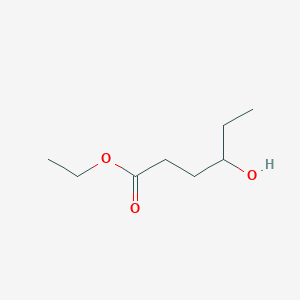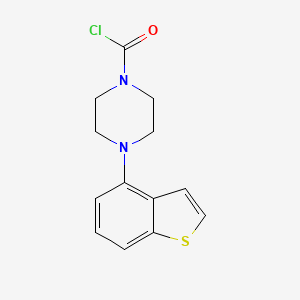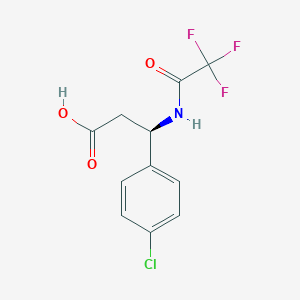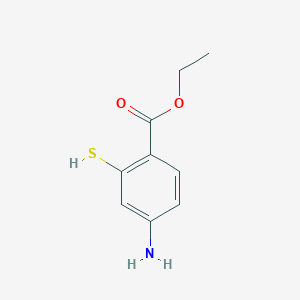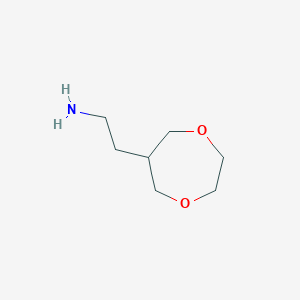
4,4-Difluoropyrrolidine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoropyrrolidine-2-carbaldehyde is a fluorinated organic compound with the molecular formula C5H7F2NO and a molecular weight of 135.11 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the pyrrolidine ring, which significantly influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoropyrrolidine-2-carbaldehyde typically involves the fluorination of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, usually at low temperatures, to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product . The compound is then purified using techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Difluoropyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.
Major Products Formed
Oxidation: 4,4-Difluoropyrrolidine-2-carboxylic acid.
Reduction: 4,4-Difluoropyrrolidine-2-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
4,4-Difluoropyrrolidine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4-Difluoropyrrolidine-2-carbaldehyde involves its interaction with various molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in medicinal chemistry . The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
4,4-Difluoropyrrolidine-2-carbaldehyde can be compared with other fluorinated pyrrolidine derivatives such as:
- 4-Fluoropyrrolidine-2-carbaldehyde
- 4,4-Difluoropyrrolidine-2-methanol
- 4,4-Difluoropyrrolidine-2-carboxylic acid
These compounds share similar structural features but differ in their chemical reactivity and biological activity. The presence of two fluorine atoms in this compound makes it unique in terms of its stability and reactivity .
Propiedades
Fórmula molecular |
C5H7F2NO |
|---|---|
Peso molecular |
135.11 g/mol |
Nombre IUPAC |
4,4-difluoropyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C5H7F2NO/c6-5(7)1-4(2-9)8-3-5/h2,4,8H,1,3H2 |
Clave InChI |
QMVXXBYNRQSGCK-UHFFFAOYSA-N |
SMILES canónico |
C1C(NCC1(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-Fluoro-4-(2-methylpropyl)phenyl]acetonitrile](/img/structure/B13502036.png)
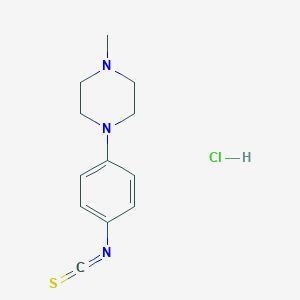
![1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride](/img/structure/B13502052.png)


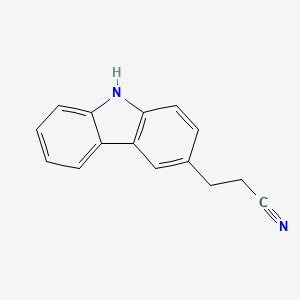
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide](/img/structure/B13502072.png)
